Ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and various functional groups such as ethyl, butylsulfanyl, methyl, oxo, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as ethyl acetoacetate, butylthiol, and aromatic aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents and temperature conditions to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality and high yield. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
ETHYL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable chemical properties.
Pyrazolo[4,3-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Thienopyrimidines: These compounds also possess a fused ring system and are known for their pharmacological potential.
Uniqueness
ETHYL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its combination of butylsulfanyl, methyl, oxo, and phenyl groups differentiates it from other similar compounds and enhances its potential for diverse applications .
Properties
Molecular Formula |
C21H25N3O3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 2-butylsulfanyl-7-methyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H25N3O3S/c1-4-6-12-28-21-23-18-17(19(25)24-21)16(14-10-8-7-9-11-14)15(13(3)22-18)20(26)27-5-2/h7-11,16H,4-6,12H2,1-3H3,(H2,22,23,24,25) |
InChI Key |
XEHWEOYGTZAQSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
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